![molecular formula C25H29NO3 B14022986 (1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid](/img/structure/B14022986.png)
(1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid is a complex organic compound characterized by its unique spirobiindene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid typically involves multiple steps, including the formation of the spirobiindene core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spirobiindene Core: This step often involves cyclization reactions under specific conditions to form the spirobiindene structure.
Functionalization: Introduction of the bis(1-methylethyl)amino carbonyl group and carboxylic acid moiety through reactions such as amination and carboxylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product.
化学反応の分析
Types of Reactions
(1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study its interactions with biological molecules and its potential effects on biological systems. Its structure allows for the exploration of its binding properties and potential as a bioactive molecule.
Medicine
In medicine, (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid may be investigated for its potential therapeutic applications. Research may focus on its ability to interact with specific molecular targets and pathways involved in disease processes.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
作用機序
The mechanism of action of (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various pathways and processes within biological systems. The exact mechanism may vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid include other spirobiindene derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific spirobiindene structure and the presence of the bis(1-methylethyl)amino carbonyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C25H29NO3 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
4-[di(propan-2-yl)carbamoyl]-3,3'-spirobi[1,2-dihydroindene]-4'-carboxylic acid |
InChI |
InChI=1S/C25H29NO3/c1-15(2)26(16(3)4)23(27)19-9-5-7-17-11-13-25(21(17)19)14-12-18-8-6-10-20(22(18)25)24(28)29/h5-10,15-16H,11-14H2,1-4H3,(H,28,29) |
InChIキー |
GYPGMHXSSYSVCK-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC2=C1C3(CC2)CCC4=C3C(=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


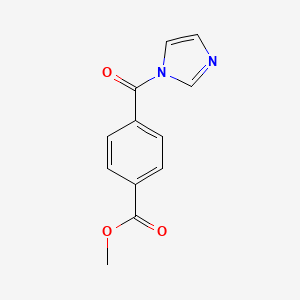
![2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)
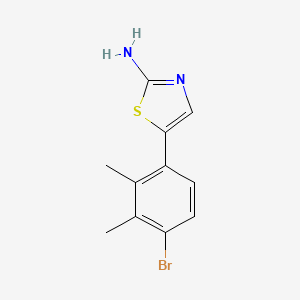
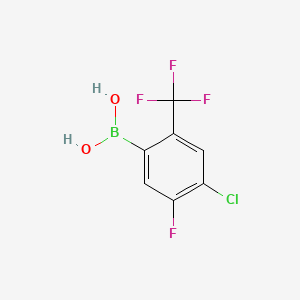
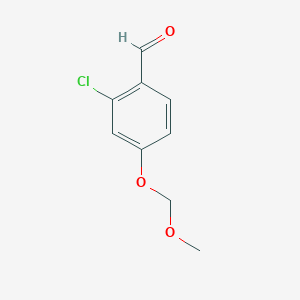
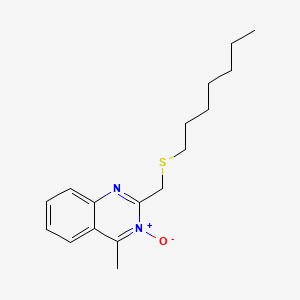

![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)


![2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine](/img/structure/B14022971.png)
![2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate](/img/structure/B14022978.png)
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol](/img/structure/B14022989.png)

